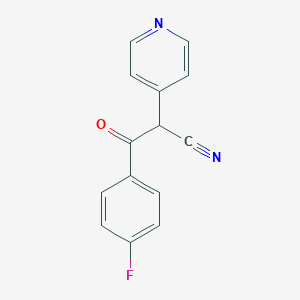

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Descripción general

Descripción

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a pyridinyl group, and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide. This results in the formation of 4-fluorophenylacetonitrile.

Pyridinyl Group Introduction: The intermediate is then subjected to a reaction with 4-pyridinecarboxaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities attributed to its structural features. Notably, it has been investigated for its effects on various biological pathways:

- JAK Inhibition : Research indicates that derivatives of this compound can significantly inhibit Janus kinase (JAK) pathways, particularly JAK3. This inhibition is crucial in treating inflammatory diseases and autoimmune disorders due to JAK's role in immune response modulation .

- Antimicrobial Properties : Studies have demonstrated that compounds similar to 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile exhibit antimicrobial activity against resistant strains of bacteria. This makes it a candidate for developing new antibiotics .

- P2X Receptor Modulation : The compound has shown promise in modulating P2X receptors, which are involved in pain perception and bladder function. Targeting these receptors could lead to novel treatments for chronic pain and overactive bladder conditions.

Pharmacological Applications

The pharmacological applications of this compound are extensive:

- Anti-inflammatory Drugs : Given its JAK inhibition properties, this compound is being explored as a potential anti-inflammatory agent in conditions such as rheumatoid arthritis and psoriasis .

- Antibiotics : Its efficacy against drug-resistant bacteria positions it as a candidate for antibiotic development, addressing the urgent need for new antimicrobial agents in clinical settings .

Synthesis and Derivatives

The synthesis of this compound involves several methods that can be optimized for yield and purity:

- One-Pot Synthesis : A streamlined approach that combines multiple reaction steps into a single process, enhancing efficiency and reducing waste.

- Retrosynthesis Analysis : Utilizing advanced computational tools to predict feasible synthetic routes based on existing chemical reactions enhances the development of this compound and its derivatives.

Case Study 1: JAK Inhibition

A study published in Nature evaluated the pharmacokinetic properties of several derivatives of this compound, demonstrating effective JAK3 inhibition with low IC₅₀ values (in the nanomolar range). This supports its potential use in treating autoimmune disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University highlighted the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that specific derivatives exhibited significant growth inhibition, suggesting further investigation into their clinical applications as antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

- 3-(4-Methylphenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

- 3-(4-Bromophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Uniqueness

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Actividad Biológica

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a fluorophenyl group, a pyridinyl group, and a nitrile group, which contribute to its unique chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C14H10FN2O. It is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 240.24 g/mol |

| CAS Number | 148671-42-5 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's fluorophenyl and pyridinyl groups facilitate binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways, which may result in therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated the anticancer potency of various pyrazolo[3,4-b]pyridine derivatives against cancer cell lines such as HeLa and MCF7. The results demonstrated that certain derivatives showed substantial inhibition of cell proliferation and induced apoptosis in these cancer cell lines .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress markers. This potential was highlighted in research focused on related compounds that demonstrated effectiveness in reducing inflammation in various models .

Study 1: Antitumor Activity

A recent study investigated the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, including those with similar structures to this compound. The findings indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity against HeLa cells, with some compounds inducing over 40% apoptosis compared to controls .

Study 2: Inhibition of CDK Enzymes

Another notable study assessed the inhibitory effects of various derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The data revealed that certain compounds could significantly inhibit CDK2 and CDK9 activities, leading to cell cycle arrest and apoptosis in cancer cells .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZJQEOIICYYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.